molecular formula C12H16O3 B1664950 Amyl salicylate CAS No. 2050-08-0

Amyl salicylate

Cat. No. B1664950
CAS RN: 2050-08-0
M. Wt: 208.25 g/mol
InChI Key: RANVDUNFZBMTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyl Salicylate is a chemical compound extensively used in the fragrance industry . It has a floral and sweet, herbaceous, and balsamic character, with a green undertone . It is often used in florals and can be an important ingredient for fougere accords .


Synthesis Analysis

Amyl Salicylate can be synthesized from Salicylic Acid and n-amyl alcohol, using sodium hydrogen sulfate as a catalyst . Another method involves esterifying salicylic acid and isomylol in a reaction bottle with a reflux condensation device and a thermometer, and slowly adding a catalyst concentrated sulfuric acid under the condition of stirring .


Molecular Structure Analysis

The molecular formula of Amyl Salicylate is C12H16O3 . It contains a total of 31 bonds. There are 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Amyl Salicylate is synthesized through an esterification reaction . This involves the reaction of an alcohol (isoamyl alcohol) with a carboxylic acid (salicylic acid) in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

Amyl Salicylate is a colorless liquid with a molecular weight of 208.3 . It has a log Pow of 4.4 and a boiling point of 277°C . Its vapor pressure is 0.0040 hPa .

Scientific Research Applications

Attraction of Moths

Amyl salicylate has been identified as an attractant to certain insects, particularly tobacco hornworm moths (Phlegethontius carolina). Research has shown that it induces a strong feeding response in these moths, making it a useful substance in entomological studies and potentially in pest control. This finding is significant for understanding insect behavior and for the development of traps or repellents in agricultural contexts (Morgan & Lyon, 1928); (Morgan & Crumb, 1928).

Catalytic Synthesis

Several studies have focused on the catalytic synthesis of amyl salicylate, exploring different catalysts and conditions to optimize its production. These include the use of nano-scale rare earth complex super acid La3+/SO42-/TiO2 (Zhang Fu-juan, 2009) and p-toluene sulphonic acid (Sheng Shu-ling, 2005). These studies are important for the chemical industry, particularly in the fields of organic synthesis and industrial chemistry.

Miscellaneous Applications

Additional studies on salicylates, though not directly focused on amyl salicylate, offer insight into the broader context of salicylate applications. These include their roles in medical treatments, such as anti-inflammatory and cancer prevention properties (Alfonso et al., 2014), as well as their effects on plant and animal physiology. For instance, studies have examined the role of salicylic acid in plant defense mechanisms (Gaffney et al., 1993) and its effects on auditory systems in animals (Chen et al., 2012).

Safety And Hazards

Amyl Salicylate is classified as causing skin irritation and serious eye irritation. It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Amyl Salicylate continues to be a key player in shaping the olfactory landscape around us . Its extensive use in the fragrance industry suggests a promising future, with potential for new applications and formulations .

properties

IUPAC Name

pentyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8,13H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANVDUNFZBMTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029227
Record name Pentyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9029227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoic acid, 2-hydroxy-, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

268.00 °C. @ 760.00 mm Hg
Record name Amyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5 mg/L @ 20 °C (exp)
Record name Amyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Amyl salicylate

CAS RN

2050-08-0
Record name Amyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9029227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZO9C30208
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amyl salicylate
Reactant of Route 2
Reactant of Route 2
Amyl salicylate
Reactant of Route 3
Reactant of Route 3
Amyl salicylate
Reactant of Route 4
Reactant of Route 4
Amyl salicylate
Reactant of Route 5
Reactant of Route 5
Amyl salicylate
Reactant of Route 6
Reactant of Route 6
Amyl salicylate

Citations

For This Compound
495
Citations
I Bernardini, J Fabrello, M Vecchiato, S Ferraresso… - Environmental …, 2022 - Elsevier
Amyl salicylate (AS) is a fragrance massively used as a personal care product and following the discharged in wastewaters may end up in the aquatic environment representing a …
Number of citations: 5 www.sciencedirect.com
AF Freeman, HL Haller - Journal of the American Chemical …, 1938 - ACS Publications
… normal amyl salicylate, secondary normal amyl salicylate, and tertiary amyl salicylate are … Tertiary Amyl Salicylate.—The tertiary amyl alcohol was a commercial grade which boiled at …
Number of citations: 0 pubs.acs.org
AC Morgan, SC Lyon - Journal of Economic Entomology, 1928 - academic.oup.com
… baited with amyl salicylate. Amylbenzoateis also very attractive. … Finally, amyl salicylate was observed to induce a … a cotton swab saturated with amyl salicylate. The artificial plant was …
Number of citations: 31 academic.oup.com
J Fabrello, L Masiero, L Finos, MG Marin… - Marine Environmental …, 2021 - Elsevier
In this study the effects of a mixture of glyphosate (herbicide), 17a-ethinylestradiol (synthetic estrogen) and amyl salicylate (fragrance) to the mussel Mytilus galloprovincialis were …
Number of citations: 7 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2023 - fragrancematerialsafetyresource …
… In a GLP- and OECD 408-compliant study, 10 Wistar Han rats/sex/dose were administered amyl salicylate via diet at concentrations of 0, 750, 3750, and 7500 ppm (equivalent to doses …
JJP Drake, IF Gaunt, KR Butterworth, J Hooson… - Food and cosmetics …, 1975 - Elsevier
… There are no published data specifically concerned with the metabolism of isoamyl salicylate, although Williams (1959) quotes data for an unspecified amyl salicylate, suggesting that …
Number of citations: 20 www.sciencedirect.com
JM Gaudin - Flavour and Fragrance Journal, 2014 - Wiley Online Library
… Data for amyl salicylate are related to both amyl and iso-amyl, as they are often used as a … optimum length seems to be six carbon atoms (amyl salicylate carba-analogue, entry 3). The …
Number of citations: 13 onlinelibrary.wiley.com
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2015 - Elsevier
… RIFM, 1984a, RIFM, 1984b, RIFM, 1984c, RIFM, 1984d): The penetration of radiolabeled isomer amyl salicylate (CAS # … It was concluded that 10.3% of amyl salicylate was absorbed. …
Number of citations: 11 www.sciencedirect.com
E Christensen, AC Giese - Journal of the American Pharmaceutical …, 1950 - Elsevier
The changes in absorption of ultraviolet light were determined for fifteen sunscreens following two-hour exposures to a sunlamp. Some showed increases (ethyl-p-aminobenzoate, amyl …
Number of citations: 7 www.sciencedirect.com
A Viswanatha Sarma… - Acta Acustica united …, 1981 - ingentaconnect.com
… Ultrasonic absorption and velocity have been determined in amyl salicylate at three different … Tue samples of amyl salicylate and the solvent liquids are of high grade purity and have …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.